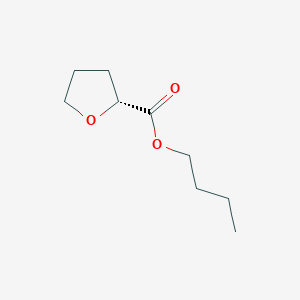
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- is an organic compound with the molecular formula C9H16O3 It is a derivative of tetrahydrofuran, a heterocyclic compound containing a furan ring that has been fully hydrogenated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- typically involves the hydrogenation of 2-furancarboxylic acid derivatives. One common method is the catalytic hydrogenation of 2-furancarboxylic acid using palladium (Pd) catalysts under hydrogen gas (H2) atmosphere . The reaction conditions often include moderate temperatures and pressures to ensure complete hydrogenation of the furan ring to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the hydrogenation process. The use of supported Pd catalysts on various substrates, such as carbon or alumina, can enhance the efficiency and yield of the reaction . Additionally, solvent selection plays a crucial role in the reaction, with common solvents including ethanol or methanol to facilitate the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The tetrahydrofuran ring provides structural stability and can interact with enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Furoic acid: An organic compound with a furan ring and a carboxylic acid group.
2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups on a furan ring, used as a monomer in polymer production.
Ethyl tetrahydrofuran-2-carboxylate: An ester derivative of tetrahydrofuran-2-carboxylic acid.
Uniqueness
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- is unique due to its specific stereochemistry (2R configuration) and the presence of a butyl ester group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propiedades
Número CAS |
375825-12-0 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
butyl (2R)-oxolane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h8H,2-7H2,1H3/t8-/m1/s1 |
Clave InChI |
HISPCZJMPXQANI-MRVPVSSYSA-N |
SMILES isomérico |
CCCCOC(=O)[C@H]1CCCO1 |
SMILES canónico |
CCCCOC(=O)C1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


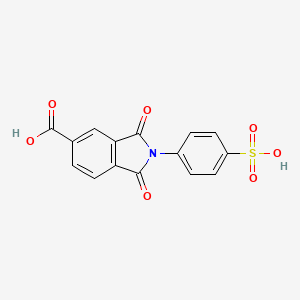
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)

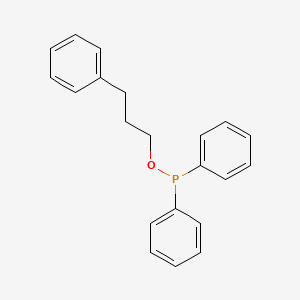
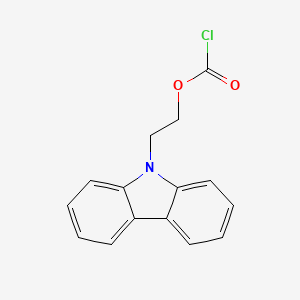
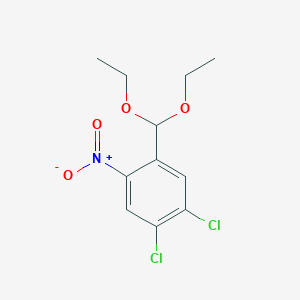
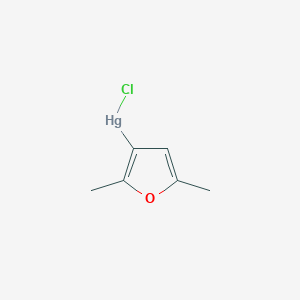
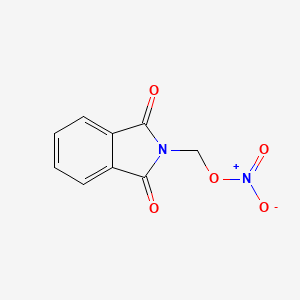


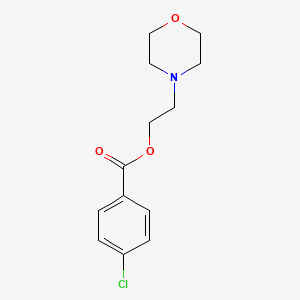
![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
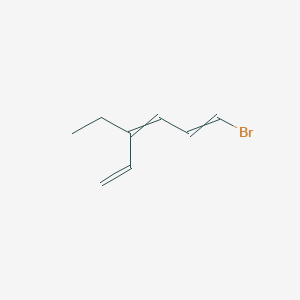
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
